An In-depth Technical Guide to CAS 5102-45-4 and an Investigation into N-Desethyl-N-(2-hydroxyethyl)isopropalin
An In-depth Technical Guide to CAS 5102-45-4 and an Investigation into N-Desethyl-N-(2-hydroxyethyl)isopropalin
A Note to the Researcher: This document addresses the inquiry for a technical guide on CAS 5102-45-4, with a focus on "N-Desethyl-N-(2-hydroxyethyl)isopropalin." It is crucial to begin by clarifying a significant discrepancy identified during our literature and database review. The CAS number 5102-45-4 is officially assigned to the compound N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea . Conversely, "N-Desethyl-N-(2-hydroxyethyl)isopropalin" does not correspond to this CAS number, and no specific data for a compound with this exact name could be located.
This guide is therefore structured into two main sections to provide the most accurate and relevant information. The first section will deliver a comprehensive technical overview of the compound correctly associated with CAS 5102-45-4. The second section will explore the user's core topic of interest, "N-Desethyl-N-(2-hydroxyethyl)isopropalin," by examining its parent compound, Isopropalin, and presenting a hypothetical profile of the requested derivative based on chemical principles.
Part 1: Technical Guide for CAS 5102-45-4: N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea
Chemical Identity and Properties
N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea is a heterocyclic compound incorporating a triazole and a thiourea moiety. The structural representation of this molecule is provided below.
Caption: Chemical structure of N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea.
| Property | Value | Source |
| CAS Number | 5102-45-4 | [1][2][3] |
| Molecular Formula | C5H9N5S | [1][2] |
| Molecular Weight | 171.22 g/mol | [1][2] |
| Appearance | No data available | |
| Solubility | No data available | [1] |
| Storage Conditions | Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years). | [1] |
Safety Data and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Ventilation: Use in a well-ventilated area.
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use appropriate extinguishing media for surrounding fire.
Potential Hazards: Thiourea and its derivatives are known to have potential health risks. For instance, the parent compound, thiourea, is suspected of causing cancer and damaging fertility or the unborn child.[4][5][6] It is also harmful if swallowed and toxic to aquatic life with long-lasting effects.[4][5] While the specific toxicity of N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea has not been fully investigated, it should be handled with care, assuming it may possess similar hazards.
Synthesis and Potential Applications
Synthesis: The synthesis of N-substituted 1,2,4-triazole derivatives often involves multi-step reactions. A general approach to synthesizing N-thiourea derivatives of 1,2,4-triazoles can involve the reaction of a 4-amino-1,2,4-triazole with an isothiocyanate, or a multi-step process starting from a suitable amine and thiophosgene followed by reaction with a hydrazine derivative to form the triazole ring.[7][8] A plausible synthetic route for N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea could involve the reaction of 4-amino-4H-1,2,4-triazole with ethyl isothiocyanate.
Caption: A potential synthetic pathway for N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea.
Potential Applications: While specific applications for N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea are not well-documented in the available literature, the 1,2,4-triazole and thiourea moieties are present in many biologically active compounds. Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[9][10][11][12] Similarly, thiourea derivatives have been investigated for their potential as antimicrobial, antioxidant, and anticancer agents.[13][14] Therefore, it is plausible that N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea could be a subject of interest in medicinal chemistry and drug discovery research.
Supplier Information
N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea is available from several chemical suppliers, primarily for research and development purposes.
| Supplier | Country | Purity/Package Information |
| Shanghai Raise Chemical Technology Co., Ltd | China | Purity: 97% HPLC; Package: 1g, 5g, 10g |
| Bide Pharmatech Ltd. | China | Purity: 90%; Package: 100mg, 250mg, 1g |
| Aikon International Limited | China | Purity: 95%+; Package: 1g, 5g, 10g |
| Matrix Scientific | United States | Not specified |
| Key Organics Limited/Bionet Research | United Kingdom | Not specified |
| Alchimica | Not specified | 1g package |
This information is based on publicly available supplier data and may be subject to change.[3][15]
Part 2: An Investigation into N-Desethyl-N-(2-hydroxyethyl)isopropalin
As previously stated, a compound with the name "N-Desethyl-N-(2-hydroxyethyl)isopropalin" is not associated with CAS 5102-45-4, and no specific data for this compound could be found. To provide relevant information, this section will focus on the parent compound, Isopropalin, and a theoretical analysis of the requested derivative.
Profile of the Parent Compound: Isopropalin
Isopropalin (CAS 33820-53-0) is a dinitroaniline herbicide.[16] It was used as a selective pre-emergence herbicide to control grasses and broad-leaved weeds, particularly in transplant tobacco.[17]
Caption: Chemical structure of Isopropalin and the hypothetical structure of its derivative.
| Property | Value | Source |
| CAS Number | 33820-53-0 | [16] |
| Molecular Formula | C15H23N3O4 | [16] |
| Molecular Weight | 309.36 g/mol | [16] |
| Appearance | Red-orange liquid | [18] |
| Solubility | In water at 25 °C, 0.1 mg/l. Soluble in acetone, hexane, benzene, chloroform, diethyl ether, acetonitrile, and methanol. | [16] |
| Melting Point | Not applicable (liquid) | |
| Boiling Point | No data available |
Safety Information for Isopropalin:
-
Hazard Statements: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long lasting effects.[18]
-
Precautionary Statements: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. Keep container tightly closed. Ground and bond container and receiving equipment. Use explosion-proof equipment. Use non-sparking tools. Take action to prevent static discharges. Wear protective gloves/protective clothing/eye protection/face protection. Avoid release to the environment.[18]
-
First Aid: In case of skin contact, take off immediately all contaminated clothing and rinse the affected areas with water. In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor. If inhaled, move the victim into fresh air. If ingested, rinse mouth with water and do not induce vomiting; call a doctor or Poison Control Center immediately.[18]
Metabolism of Isopropalin: Field soil studies with 14C-labeled isopropalin have shown that it is biodegradable.[19] The transformation products in soil do not accumulate to significant levels.[19] In plants, radioactivity from isopropalin was found to be randomly distributed throughout the plant tissue, and isopropalin itself and its recognizable transformation products were not detected.[19] The metabolic pathways likely involve modifications of the N-propyl groups and reduction of the nitro groups.
Hypothetical Profile of N-Desethyl-N-(2-hydroxyethyl)isopropalin
Based on its name, "N-Desethyl-N-(2-hydroxyethyl)isopropalin" would be a derivative of Isopropalin where one of the N-propyl groups is replaced by a 2-hydroxyethyl group, and the other N-propyl group is replaced by a hydrogen atom (des-ethyl, assuming a typo and it should be des-propyl). A more likely interpretation is that it is a metabolite of a related compound where an N-ethyl group is replaced by a hydrogen (des-ethyl) and another group is a 2-hydroxyethyl group. However, given the name provided, we will assume it is a derivative of Isopropalin.
Hypothetical Structure: The structure would retain the 4-isopropyl-2,6-dinitroaniline core of Isopropalin. One of the N-propyl groups would be replaced by a hydrogen, and the other by a 2-hydroxyethyl group.
Predicted Properties and Hazards:
-
Physical Properties: The introduction of a hydroxyl group would likely increase the polarity and water solubility of the molecule compared to Isopropalin. It would also likely be a liquid or a low-melting solid.
-
Toxicology: The toxicological profile would need to be determined experimentally. However, it is reasonable to assume that it would retain some of the hazards associated with the dinitroaniline class of compounds. Therefore, it should be handled with the same precautions as Isopropalin, including the use of appropriate PPE and avoiding exposure. The presence of the 2-hydroxyethyl group might introduce new metabolic pathways, potentially leading to different toxicological endpoints.
-
Applications: As a potential metabolite or derivative of a herbicide, its primary relevance would likely be in analytical and environmental chemistry for monitoring the fate of the parent compound. It could also be of interest in toxicological studies to understand the potential health effects of Isopropalin and related compounds.
References
- ISOPROPALIN - Safety Data Sheet. ChemicalBook. (URL not provided)
- Isopropyl Alcohol - SAFETY D
- Bulk Isopropanol Distributor & Supplier - Altiras Chemicals. (URL not provided)
- Material Safety Data Sheet Isopropyl Alcohol, 50-100% v/v. (URL not provided)
- Isopropanol Toxicology Overview - EBM Consult. (URL not provided)
- Safety Data Sheet: Isopropyl alcohol - Chemos GmbH&Co.KG. (URL not provided)
- Isopropyl Alcohol Suppliers - Thomasnet. (URL not provided)
-
Isopropalin | C15H23N3O4 | CID 36606 - PubChem. National Institutes of Health. [Link]
- CAS No. 33820-53-0 - Isopropalin - AccuStandard. (URL not provided)
-
Transformation of Isopropalin in Soil and Plants. Weed Science, Cambridge Core. [Link]
- Isopropyl Alcohol (IPA) Supplier & Distributor | Univar Solutions. (URL not provided)
-
Isopropyl alcohol metabolism after acute intoxication in humans. PubMed. [Link]
- Isopropylamine Supplier and Distributor | Buy Isopropylamine Bulk, Drums, LTL
- Isopropyl Alcohol Supplier and Distributor | Buy IPA Bulk, Drums, LTL
- SAFETY DATA SHEET - Fisher Scientific. (URL not provided)
- 5102-45-4|N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea - BIOFOUNT. (URL not provided)
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI. [Link]
- Isopropanol Metabolism | Download Scientific Diagram - ResearchG
- N-ETHYL-N'-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA - ChemicalBook. (URL not provided)
- N-ETHYL-N'-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA - ChemicalBook. (URL not provided)
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL not provided)
-
Synthesis and biological activity of substituted urea and thiourea derivatives containing 1,2,4-triazole moieties. PubMed. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
- Safety Data Sheet: thiourea - Chemos GmbH&Co.KG. (URL not provided)
- SAFETY DATA SHEET - Thiourea - Nexchem Ltd. (URL not provided)
- Safety Data Sheet: Thiourea - Carl ROTH. (URL not provided)
- 1-Ethyl-3-(4H-1,2,4-triazol-4-yl)thiourea (1 x 1 g) | Alchimica. (URL not provided)
- Isopropalin - Hazardous Agents - Haz-Map. (URL not provided)
-
Ethylenethiourea | C3H6N2S | CID 2723650 - PubChem. National Institutes of Health. [Link]
- Thiourea - RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi. (URL not provided)
- China Thiourea factory and suppliers | EASFUN. (URL not provided)
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]
-
Ethylene thiourea - Wikipedia. [Link]
- Thiourea Supplier and Distributor of Bulk, LTL, Wholesale products - Covalent Chemical. (URL not provided)
- Synthesis, characterization and biological evaluation of thioureas, acylthioureas and 4-thiazolidinones as anticancer and antiviral agents - DergiPark. (URL not provided)
- Synthesis of Some Novel N-Substituted 1,2,4- Triazole derivatives and their Antimicrobial Evalu
- Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents - Semantic Scholar. (URL not provided)
- Synthesis Methods for 1,2,4-Triazole Derivatives | PDF | Heterocyclic Compound | Ethanol. (URL not provided)
Sources
- 1. 5102-45-4|N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea|N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea|-范德生物科技公司 [bio-fount.com]
- 2. N-ETHYL-N'-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA | 5102-45-4 [chemicalbook.com]
- 3. N-ETHYL-N'-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA CAS#: 5102-45-4 [m.chemicalbook.com]
- 4. chemos.de [chemos.de]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. carlroth.com [carlroth.com]
- 7. chemmethod.com [chemmethod.com]
- 8. scribd.com [scribd.com]
- 9. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties [mdpi.com]
- 10. Synthesis and biological activity of substituted urea and thiourea derivatives containing 1,2,4-triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. mdpi.com [mdpi.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. 1-Ethyl-3-(4H-1,2,4-triazol-4-yl)thiourea (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 16. Isopropalin | C15H23N3O4 | CID 36606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemicalbook.com [chemicalbook.com]
- 19. Transformation of Isopropalin in Soil and Plants | Weed Science | Cambridge Core [cambridge.org]
